Kahweol linoleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

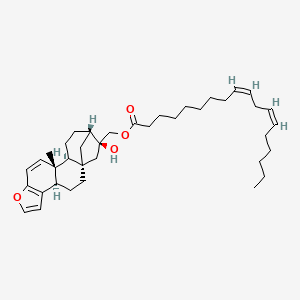

Kahweol linoleate is a useful research compound. Its molecular formula is C38H56O4 and its molecular weight is 576.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Sources

Kahweol is a coffee-specific diterpene that exists primarily in esterified forms, including kahweol linoleate. It is predominantly found in green coffee oil and is known for its sensitivity to heat and reagents during extraction processes. This compound has been shown to have varying concentrations depending on the coffee species and preparation methods, with reported levels ranging from 20 to 381 mg/L in different coffee brews .

Anti-Inflammatory Properties

Recent studies have indicated that kahweol exhibits significant anti-inflammatory effects. Research shows that kahweol can inhibit the adhesion of monocytes to endothelial cells stimulated by TNF-alpha, a key event in the development of atherosclerosis. This inhibition is mediated through the suppression of adhesion molecules such as VCAM-1 and ICAM-1, as well as the downregulation of the JAK2-PI3K/Akt-NF-kappaB activation pathway .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of colorectal cancer cell lines (HCT116 and SW480) by downregulating cyclin D1 levels. This downregulation is associated with increased phosphorylation of cyclin D1 at threonine-286, leading to enhanced degradation of this protein . Additionally, kahweol has shown promise in inducing apoptosis in various human tumor cells, including breast cancer cells (MDA-MB231), through caspase activation .

Cholesterol Management

This compound is known for its impact on serum lipids. Studies suggest that it may contribute to hypercholesterolemia when consumed in high amounts, raising concerns about its dietary implications . However, its potential health benefits may outweigh these risks when consumed as part of a balanced diet.

Extraction Techniques

The extraction of this compound from coffee involves optimizing conditions such as temperature and reagent concentration. Techniques like microwave-assisted extraction have been employed to enhance recovery rates while minimizing degradation of this sensitive compound .

Anti-Angiogenic Effects

This compound has been shown to possess anti-angiogenic properties. Studies indicate that it can inhibit steps involved in angiogenesis in human microvascular endothelial cells (HMVECs). This effect is characterized by reduced cell proliferation and migration at cytotoxic concentrations . The implications for cancer therapy are significant, as inhibiting angiogenesis can limit tumor growth.

Colorectal Cancer Research

In a notable study focusing on colorectal cancer, kahweol was administered to HCT116 and SW480 cell lines. Results indicated a marked decrease in cell viability and proliferation alongside alterations in cyclin D1 expression levels. This research underscores the potential of this compound as a therapeutic agent in cancer treatment .

Cardiovascular Health

Another study explored kahweol's effects on cardiovascular health by examining its role in reducing inflammatory markers associated with atherosclerosis. The findings suggest that kahweol may serve as a protective agent against cardiovascular diseases due to its ability to modulate inflammatory responses .

Analyse Chemischer Reaktionen

Lipase-Catalyzed Esterification

Kahweol linoleate is synthesized via enzymatic esterification using immobilized lipases. Novozyme 435® (Candida antarctica lipase B) has been identified as an effective catalyst for this reaction:

-

Reaction Conditions :

-

Solvent: Toluene (optimal Hansen solubility parameter: δ = 18.0 MPa¹/²)

-

Temperature: 70°C

-

Stirring: 240 rpm

-

Substrate molar ratio (linoleic acid:kahweol): 5:1

-

Reaction time: 3 days

-

Enzyme loading: 7.3% (w/w)

-

-

Yield : 84.7% conversion to this compound, slightly lower than saturated fatty acid esters (e.g., 88.2% for kahweol arachidate) .

-

Selectivity : No significant selectivity between cafestol and kahweol was observed during esterification .

Comparative Yields of Kahweol Esters

| Fatty Acid | Conversion (%) |

|---|---|

| Palmitic | 88.2 |

| Stearic | 87.5 |

| Linoleic | 84.7 |

| Oleic | 83.9 |

| Linolenic | 81.4 |

The reduced yield with unsaturated fatty acids like linoleic acid is attributed to structural rigidity from double bonds, which hinders enzyme-substrate interactions .

Hydrogenation Reactivity

This compound participates in hydrogenation reactions under continuous-flow catalytic conditions. Using 5% Pd/C as a catalyst:

-

Key Parameters :

-

Residence time: 9.8–113.1 seconds

-

Temperature: 25°C

-

Pressure: 30 psi

-

-

Selectivity Outcomes :

This reaction is critical for isolating kahweol derivatives without structural degradation .

Stability and Degradation

This compound is sensitive to heat, light, and oxygen:

-

Degradation Pathways :

-

Stabilization Methods :

GC-MS Analysis

-

Key Ions :

HPLC Quantification

Eigenschaften

Molekularformel |

C38H56O4 |

|---|---|

Molekulargewicht |

576.8 g/mol |

IUPAC-Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C38H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h7-8,10-11,22-24,26,30,32,34,40H,3-6,9,12-21,25,27-29H2,1-2H3/b8-7-,11-10-/t30-,32-,34+,36-,37-,38+/m0/s1 |

InChI-Schlüssel |

IXGJXUJPPPSOLY-OCTQDRILSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.